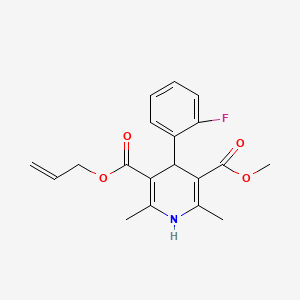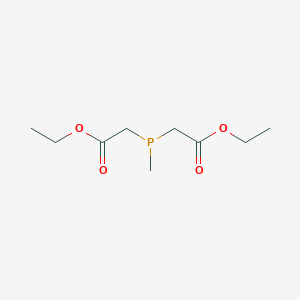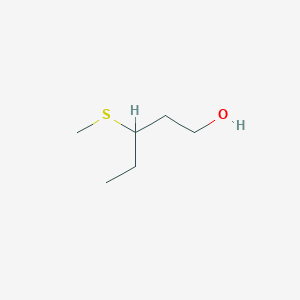
3-(Methylsulfanyl)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfanyl)pentan-1-ol is an organic compound with the molecular formula C6H14OS It belongs to the class of alcohols and contains a sulfanyl (thiol) group attached to the third carbon of a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfanyl)pentan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloropentan-1-ol with sodium methylthiolate. The reaction typically occurs in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Methylsulfanyl)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone.
Reduction: The alcohol group can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Thionyl chloride (SOCl2) is used for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Pentane derivatives.
Substitution: Chlorinated pentane derivatives.
Scientific Research Applications
3-(Methylsulfanyl)pentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving thiol-containing compounds and their biological activities.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)pentan-1-ol involves its functional groups. The thiol group can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. These properties make it a versatile compound in various chemical reactions and applications.
Comparison with Similar Compounds
3-Mercaptopropanol: Contains a thiol group but has a shorter carbon chain.
3-Methylthiopropanol: Similar structure but with a different carbon chain length.
2-Methylsulfanyl-ethanol: Contains a thiol group but with a different position of the hydroxyl group.
Uniqueness: 3-(Methylsulfanyl)pentan-1-ol is unique due to its specific combination of a thiol and hydroxyl group on a pentane chain. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
51755-75-0 |
|---|---|
Molecular Formula |
C6H14OS |
Molecular Weight |
134.24 g/mol |
IUPAC Name |
3-methylsulfanylpentan-1-ol |
InChI |
InChI=1S/C6H14OS/c1-3-6(8-2)4-5-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
RGRYCZARFMTZTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCO)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


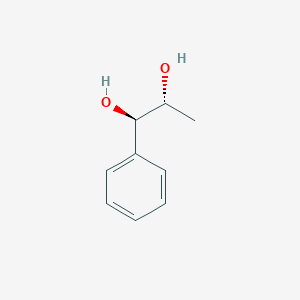
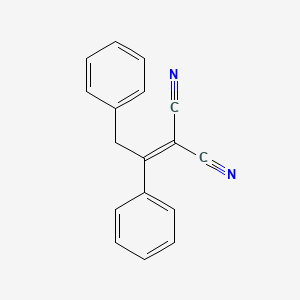
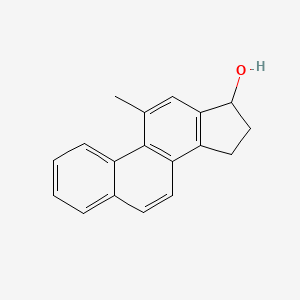
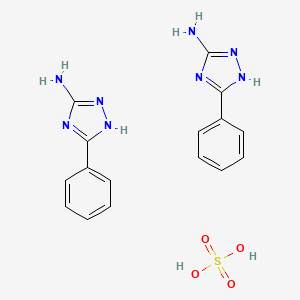
![Ethyl 4-[(4-octoxyphenyl)methylideneamino]benzoate](/img/structure/B14659485.png)
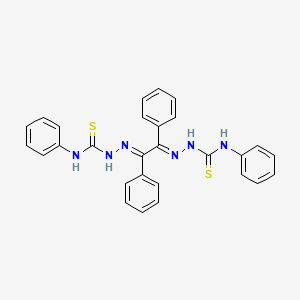

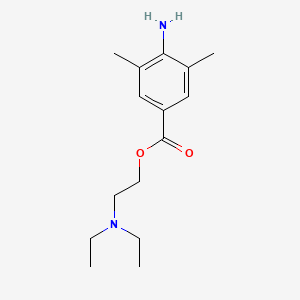

methanone](/img/structure/B14659509.png)


